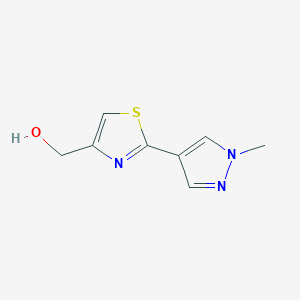
(2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol is a heterocyclic compound that contains both pyrazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then reduced using sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of both pyrazole and thiazole rings contributes to its biological activity .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
Mécanisme D'action
The mechanism of action of (2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)methanol: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
(2-(1H-pyrazol-4-yl)thiazol-4-yl)methanol: Lacks the methyl group on the pyrazole ring, which can affect its biological activity and chemical properties.
Uniqueness
(2-(1-Methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol is unique due to the presence of both pyrazole and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The methyl group on the pyrazole ring further enhances its properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-11-3-6(2-9-11)8-10-7(4-12)5-13-8/h2-3,5,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHBKWZDIKNEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
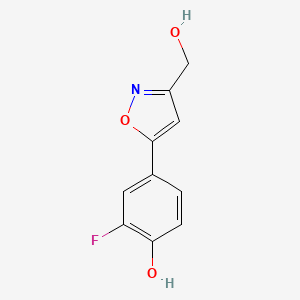
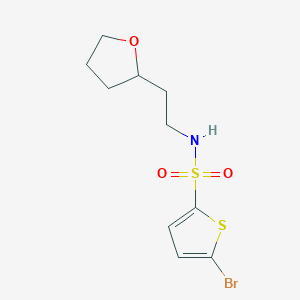
![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
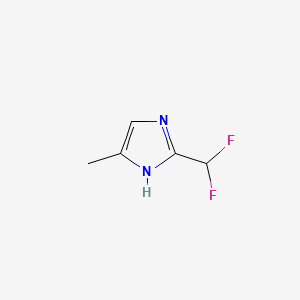
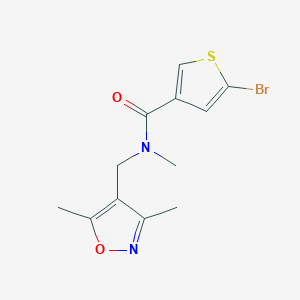
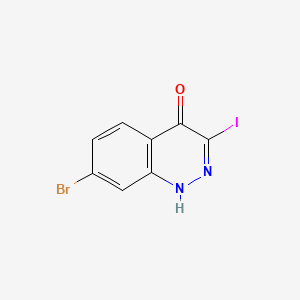
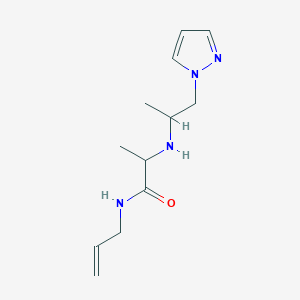
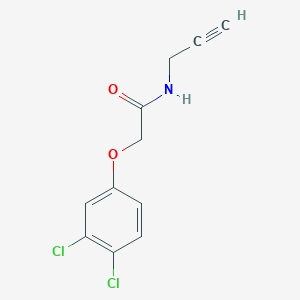
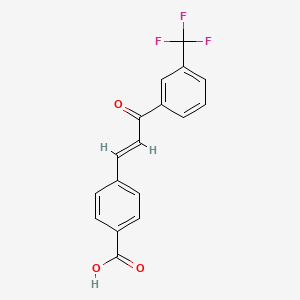
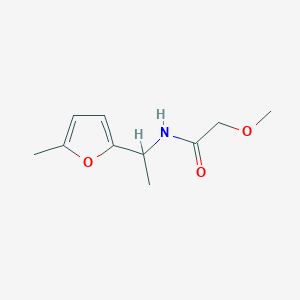
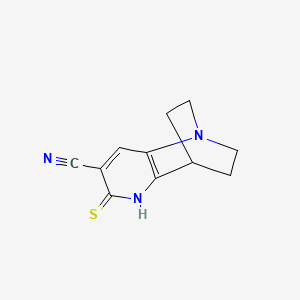

![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
